1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c19-14-6-5-13(9-15(14)20)22-18(25)21-7-8-24-17(12-3-4-12)10-16(23-24)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOGKUSDJVJYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Pyrazole Precursors
The pyrazole core is synthesized via cyclopropanation of pre-functionalized pyrazoles. A representative method from patent WO2001012188A1 involves:
- Starting material : 3,5-Diiodo-1H-pyrazole
- Reagents : Cyclopropylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base
- Conditions : Toluene, 110°C, 24 hours
- Yield : 68%
Alternative approaches include the use of cyclopropyl Grignard reagents or Simmons-Smith cyclopropanation, though these methods suffer from lower regioselectivity.
Optimization Challenges
- Steric hindrance : Bulky cyclopropyl groups necessitate prolonged reaction times.
- Purification : Silica gel chromatography (hexane/ethyl acetate 4:1) is required to isolate the product.
Preparation of 2-(3,5-Dicyclopropyl-1H-Pyrazol-1-yl)ethylamine
N-Alkylation of Pyrazole
The ethylamine linker is introduced via nucleophilic substitution:
Key analytical data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.12 (s, 1H, pyrazole-H), 3.85 (t, J=6.4 Hz, 2H, CH₂N), 2.94 (t, J=6.4 Hz, 2H, CH₂NH₂), 1.88–1.82 (m, 2H, cyclopropyl).
Formation of the Urea Linkage
Isocyanate Coupling Method
Reacting 3,4-dichlorophenyl isocyanate with the ethylamine intermediate:
- Molar ratio : 1:1.2 (amine:isocyanate)
- Solvent : Anhydrous THF
- Conditions : 0°C → RT, 4 hours
- Workup : Precipitation with ice-water, filtration
- Yield : 83%
Advantages :
- High atom economy
- Minimal side products
Carbodiimide-Mediated Coupling
For cases where isocyanate stability is problematic:
- Activation : 3,4-Dichloroaniline + triphosgene (0.33 eq), Et₃N, CH₂Cl₂, 0°C
- Coupling : Activated intermediate + ethylamine derivative, EDCI, HOBt, DMF, 12h
- Yield : 76%
Scalability and Industrial Considerations
Process Intensification
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI | 86 | 41 |
| E-factor | 34 | 18 |
PMI = Process Mass Intensity; E-factor = Waste per product kg
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.
Anticancer Activity
Research has indicated that derivatives of urea compounds, including the one , can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and disruption of key signaling pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These results suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. Preliminary studies suggest it may modulate cannabinoid receptors, which are involved in pain modulation and appetite regulation.
Case Study: Drug-Seeking Behavior in Rats
In animal models, administration of this compound resulted in a significant decrease in drug-seeking behavior related to cocaine addiction. This highlights its potential application in addiction therapy and neuropharmacology.
Urease Inhibition
Another promising application of this compound is its potential as a urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stone formation and peptic ulcers. Compounds with a urea structure have been shown to inhibit urease activity effectively.
Table 2: Urease Inhibition Data
The data indicates that structural modifications can enhance urease inhibitory activity, making this compound a candidate for further investigation in treating urease-related disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the phenyl and pyrazole rings can significantly influence potency and selectivity.
Key Findings:
- Substitution at the 3-position of the dichlorophenyl ring enhances anticancer activity.
- Dicyclopropyl moiety contributes to improved binding affinity at biological targets.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl and dicyclopropylpyrazolyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with dimethyl groups instead of dicyclopropyl groups.
1-(3,4-dichlorophenyl)-3-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with diphenyl groups instead of dicyclopropyl groups.
Uniqueness
The unique structural features of 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea, such as the presence of dicyclopropyl groups, contribute to its distinct chemical and biological properties. These features can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Biological Activity
1-(3,4-Dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea, identified by its CAS number 2309343-43-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₈H₂₀Cl₂N₄O
- Molecular Weight : 379.3 g/mol
- Structure : The compound features a urea functional group linked to a pyrazole moiety and a dichlorophenyl group, which may contribute to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrase :
- Antimicrobial Activity :
-
Anticancer Potential :
- The presence of halogen substituents (like chlorine) on aromatic rings has been correlated with increased antiproliferative activity in cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the pyrazole or urea moieties can enhance cytotoxicity against various cancer types .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the SAR of pyrazole-based ureas demonstrated that compounds with electron-withdrawing groups like chlorine exhibited potent anticancer properties against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study: Inhibition of Inflammatory Pathways
In vivo studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokine production in models of acute inflammation. For instance, one derivative exhibited an EC50 value of 18 nM for TNFα production inhibition in LPS-stimulated THP-1 cells, highlighting potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea and ensuring purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by urea coupling. Purification steps should include recrystallization (using solvents like ethanol or acetonitrile) and HPLC for isolating intermediates. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography–mass spectrometry (HPLC-MS) for quantitative analysis. Parallel synthesis of analogs (e.g., replacing dichlorophenyl groups) can help optimize yields .
Q. How can researchers characterize the compound’s physicochemical properties (e.g., LogP, solubility)?
- Methodological Answer :
- LogP : Use the shake-flask method with octanol/water partitioning, validated by reverse-phase HPLC retention time correlation.
- Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) and DMSO, analyzed via UV-Vis spectroscopy.
- Polar Surface Area (PSA) : Calculate using software like Molinspiration or experimental NMR-derived solvent accessibility.
- Example Data Table :
| Property | Method | Typical Value |
|---|---|---|
| LogP | Shake-flask/HPLC | ~2.5–3.0 (estimated) |
| Solubility (H₂O) | Equilibrium UV-Vis | <10 µg/mL |
| PSA | Computational/Experimental | ~80–90 Ų |
Q. What in vitro models are appropriate for initial toxicity and efficacy screening?
- Methodological Answer : Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with standardized assays:
- MTT Assay : To measure cytotoxicity (EC₅₀ values).
- CYP450 Inhibition : Microsomal assays to assess metabolic interference.
- Data should be tabulated with dose-response curves and statistical significance (e.g., ANOVA with p < 0.05) .
Advanced Research Questions
Q. How to design experiments assessing environmental fate and degradation pathways?
- Methodological Answer :
- Long-Term Stability : Expose the compound to simulated environmental conditions (UV light, varying pH, microbial consortia) over 6–12 months.
- Degradation Products : Identify via LC-MS/MS and compare to databases (e.g., NIST).
- Experimental Design : Follow a tiered approach (lab → mesocosm → field), as seen in the INCHEMBIOL project, with controls for abiotic/biotic factors .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols).
- Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. functional cell-based assays).
- Pharmacokinetic Profiling : Assess bioavailability and metabolite interference to explain discrepancies .
Q. What strategies evaluate ecosystem-level impacts on non-target organisms?
- Methodological Answer :
- Multi-Trophic Mesocosms : Test the compound in controlled ecosystems (e.g., algae → Daphnia → fish). Monitor biomarkers (e.g., oxidative stress in algae, reproductive rates in Daphnia).
- Omics Approaches : Transcriptomics/proteomics to identify non-target pathways affected.
- Reference the split-plot design from agricultural studies (randomized blocks with temporal replication) .
Q. How to optimize target binding affinity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclopropyl groups on pyrazole, dichlorophenyl orientation).
- In Silico Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases).
- SPR/Biacore : Quantify binding kinetics (KD, kon/koff).
- Tabulate IC50 values and correlate with structural features .
Data Contradiction Analysis
Q. How to address conflicting results in environmental persistence studies?
- Methodological Answer :
- Source Analysis : Compare study conditions (e.g., pH, temperature, microbial activity). For example, higher pH may accelerate hydrolysis.
- Degradation Kinetics Modeling : Use first-order decay constants (k) to standardize comparisons.
- Interlaboratory Validation : Harmonize protocols (e.g., OECD guidelines) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
